

# GC376 as a Pan-Coronavirus Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | GC376 sodium |           |
| Cat. No.:            | B15566971    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical antiviral agent GC376 with other notable pan-coronavirus inhibitors, supported by experimental data. GC376 is a dipeptide-based protease inhibitor that has demonstrated broad-spectrum activity against a range of coronaviruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). [1][2] Its mechanism of action, targeting the highly conserved main protease (Mpro or 3CLpro), makes it a compelling candidate for combating current and future coronavirus threats.[3]

# **Mechanism of Action: Targeting Viral Replication**

GC376 is a prodrug of GC373 and functions as a competitive inhibitor of the viral 3C-like protease (3CLpro), an enzyme essential for the proteolytic processing of viral polyproteins into functional proteins required for viral replication.[1] By binding to the active site of 3CLpro, GC376 blocks this crucial step, thereby halting the viral life cycle.[4] This mechanism is shared by other protease inhibitors, such as nirmatrelvir, the active component of Paxlovid. In contrast, other antivirals like remdesivir target the viral RNA-dependent RNA polymerase (RdRp), another key enzyme in viral replication.[5]













Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anivive's GC376 Reduces COVID-19 Replication, Shows Potential as New Post-Infection Treatment [prnewswire.com]
- 4. Anivive Repurposes Veterinary Drug GC376 for COVID-19 And Submits Pre-IND to FDA [prnewswire.com]



- 5. Viral target- and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: molnupiravir, nirmatrelvir and remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GC376 as a Pan-Coronavirus Inhibitor: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566971#validation-of-gc376-as-a-pan-coronavirus-inhibitor]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com